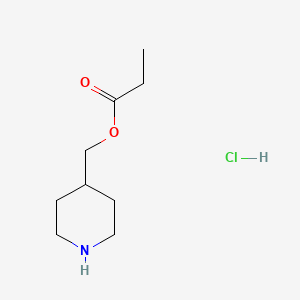

4-Piperidinylmethyl propanoate hydrochloride

Description

4-Piperidinylmethyl propanoate hydrochloride is a piperidine derivative characterized by a propanoate ester group attached to the 4-position of the piperidine ring, with a hydrochloride salt formation.

Properties

IUPAC Name |

piperidin-4-ylmethyl propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-2-9(11)12-7-8-3-5-10-6-4-8;/h8,10H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLVICWWTNVVWCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184042-51-1 | |

| Record name | 4-Piperidinemethanol, 4-propanoate, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=184042-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Protection of 4-Piperidinecarboxylic Acid Ester

- Starting from 4-piperidinecarboxylic acid esters (methyl or ethyl esters), the amino group of the piperidine ring is protected using a tert-butoxycarbonyl (Boc) protecting group.

- The reaction is carried out under basic conditions using triethylamine as a base.

- Typical reaction temperature is maintained between 30°C and 50°C.

- The Boc protection yields intermediates such as ethyl 4-(N-tert-butoxycarbonyl)piperidinecarboxylate with high purity (~96%) and yield (~92%).

Ester Group Alkylation to Introduce 2-Propanol Structure

- The Boc-protected intermediate undergoes alkylation of the ester group using a methyl Grignard reagent (methyl magnesium chloride or bromide).

- The Grignard reagent is used in 2 to 3 molar equivalents relative to the intermediate.

- This step converts the ester group into a 2-propanol moiety, yielding an intermediate containing the 2-propanol structure.

- Typical solvents include tetrahydrofuran (THF), and reaction conditions are controlled to optimize yield and purity.

Acidolysis and Deprotection to Obtain Hydrochloride Salt

- The Boc protecting group is removed by acidolysis using concentrated hydrochloric acid (36% HCl) in ethanol.

- The reaction mixture is heated to approximately 50°C and stirred for 2 hours.

- After completion, ethanol is removed under reduced pressure to isolate the hydrochloride salt of 2-(4-piperidyl)-2-propanol.

- The product is purified by adjusting the pH to alkaline (pH 11-12) with sodium hydroxide, followed by extraction with toluene and recrystallization.

- The final product is obtained as a white powder with high purity (up to 98.5%) and good yield (~88%).

Summary Table of Key Reaction Steps and Conditions

| Step | Reaction Description | Reagents/Conditions | Temperature (°C) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Boc protection of 4-piperidinecarboxylic acid ester | Boc anhydride, triethylamine, THF | 30 - 50 | 92 | 96 | Amino protection to form intermediate (I) |

| 2 | Ester alkylation with methyl Grignard reagent | Methyl magnesium chloride/bromide, THF | Ambient | - | - | Forms intermediate (II) with 2-propanol moiety |

| 3 | Acidolysis and deprotection to form hydrochloride salt | 36% HCl in ethanol, 50°C, 2 hours | 50 | 88 | 89 - 98.5 | Removal of Boc group, isolation of hydrochloride salt |

| 4 | Purification and neutralization | NaOH to pH 11-12, extraction with toluene | Ambient | - | - | Final product isolation and drying |

Research Findings and Analytical Data

- Gas chromatography analysis confirms the high purity of the intermediate and final products.

- The hydrochloride salt form improves stability and handling characteristics.

- The use of Boc protection is critical to prevent side reactions during Grignard alkylation.

- The methyl Grignard reagent must be carefully controlled in stoichiometry to optimize yield.

- Acidolysis conditions (temperature, acid concentration) significantly affect the deprotection efficiency and product purity.

Alternative Methods and Related Piperidine Derivative Syntheses

While direct literature on this compound is limited, related piperidine derivatives are often synthesized using similar protection-alkylation-deprotection strategies, as seen in patents and research on piperidine-based pharmaceuticals.

For example:

- Improved methods for piperidine derivatives involve sulfonate ester intermediates and controlled crystallization for purity enhancement.

- Piperidine derivatives with different substituents on the nitrogen or ring have been synthesized using variations of alkylation and protection chemistry.

These methods underscore the importance of protecting groups, Grignard reagents, and acidolysis in piperidine chemistry.

Chemical Reactions Analysis

Types of Reactions

4-Piperidinylmethyl propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydroxide or other strong bases facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted piperidine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Development

4-Piperidinylmethyl propanoate hydrochloride is primarily studied for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it relevant for drug development in several areas:

- Analgesics : Similar compounds have been investigated for their analgesic properties, particularly in the context of opioid derivatives. Research indicates that modifications to the piperidine structure can significantly affect potency and safety profiles .

- Cognitive Enhancers : The compound has been explored for its effects on neurotransmitter systems, particularly in relation to acetylcholinesterase inhibition, which is crucial for treating conditions like Alzheimer's disease .

Cancer Therapy

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of cell signaling pathways .

Neuropharmacology

The compound's interaction with neurotransmitter receptors suggests potential applications in treating neurodegenerative diseases. Studies focus on its ability to modulate cholinergic systems, which are vital for cognitive functions .

Case Study 1: Analgesic Properties

A study evaluated the analgesic effects of various piperidine derivatives, including this compound. Results indicated that modifications to the piperidine ring significantly impacted potency and safety margins compared to traditional opioids like morphine .

Case Study 2: Cognitive Enhancement

Research involving animal models demonstrated that compounds similar to this compound could improve memory retention and cognitive function by inhibiting acetylcholinesterase activity. This opens avenues for developing new treatments for Alzheimer's disease .

Mechanism of Action

The mechanism of action of 4-Piperidinylmethyl propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins, leading to changes in their activity .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs

a) cis-1,3-Dimethyl-4-phenylpiperidinol Propanoate Hydrochloride

- Molecular Formula: C₁₇H₂₄ClNO₂ ().

- Key Differences : Incorporates a phenyl group at the 4-position of the piperidine ring and methyl groups at the 1- and 3-positions.

- Pharmacological Relevance: Introduced in 1949 (Roche), this compound highlights the historical significance of piperidine-based pharmaceuticals. Unlike 4-piperidinylmethyl propanoate hydrochloride, its phenyl substitution may enhance lipophilicity and CNS penetration.

b) 3-(2-Methylphenoxy)piperidine Hydrochloride

- Molecular Formula: C₁₂H₁₈ClNO ().

- Key Differences: Replaces the propanoate ester with a 2-methylphenoxy group.

- Safety Profile : Requires stringent handling due to acute toxicity risks (skin/eye irritation, respiratory hazards) ().

c) 4-(Diphenylmethoxy)piperidine Hydrochloride

Functional Analogs

a) N-(4-Piperidinylmethyl)amine Derivatives

- Role : Dual binders of c-myc and c-Kit G-quadruplex DNA structures ().

- Comparison: These derivatives lack the ester group but retain the piperidinylmethyl backbone, emphasizing the importance of the piperidine nitrogen for target binding.

b) Betamethasone 21-Propionate

Research Findings and Gaps

- This compound shares structural motifs with dual G-quadruplex binders (), but its specific biological activity remains underexplored.

- Compared to 3-(2-methylphenoxy)piperidine hydrochloride (), the propanoate ester may reduce acute toxicity by lowering volatility.

- Regulatory frameworks for piperidine derivatives vary widely, with older compounds like cis-1,3-dimethyl-4-phenylpiperidinol propanoate hydrochloride lacking modern safety data ( vs. 3, 5).

Biological Activity

4-Piperidinylmethyl propanoate hydrochloride is a compound that has garnered attention in various fields of pharmaceutical research due to its significant biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by the presence of a piperidinyl group attached to a propanoate moiety. Its molecular formula is CHClNO, and it has a molecular weight of 219.69 g/mol.

The biological activity of this compound primarily stems from its interaction with specific molecular targets. It is known to modulate the activity of neurotransmitter receptors, particularly those involved in cholinergic signaling, which is crucial for cognitive functions.

Key Mechanisms:

- Acetylcholinesterase Inhibition: Similar to other piperidine derivatives, this compound may inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission .

- Neuroleptic Activity: Studies have indicated that compounds with similar structures exhibit neuroleptic properties, suggesting potential use in treating psychiatric disorders .

Anticholinergic Effects

This compound has demonstrated anticholinergic activity, which can be beneficial in conditions like Alzheimer's disease where cholinergic dysfunction occurs.

Anti-inflammatory Properties

Recent studies have shown that derivatives of piperidine possess anti-inflammatory characteristics. For instance, compounds structurally related to this compound have been shown to reduce inflammatory markers in vitro .

Alzheimer’s Disease Research

In a study exploring the effects of piperidine derivatives on cognitive function, this compound was evaluated for its ability to enhance memory retention in animal models. The results indicated significant improvements in cognitive performance metrics compared to control groups .

Neuroleptic Activity Evaluation

A series of experiments assessed the neuroleptic effects of this compound analogs. These studies utilized behavioral assays in rodents, demonstrating that the compound effectively reduced anxiety-like behaviors and exhibited a long duration of action similar to established neuroleptic drugs .

Data Tables

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structural integrity of 4-Piperidinylmethyl propanoate hydrochloride?

- Methodological Answer: Utilize nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to confirm the piperidine ring structure and ester linkage. High-resolution mass spectrometry (HRMS) should be employed to verify the molecular ion peak (m/z 283.134) and isotopic pattern matching the molecular formula (C15H22ClNO2). Purity can be assessed via HPLC with UV detection at 210–260 nm, using a C18 column and acetonitrile/water mobile phase .

Q. What are the optimal synthesis conditions for achieving high-purity this compound?

- Methodological Answer: Perform esterification under anhydrous conditions using propionic anhydride and 1-methyl-4-phenyl-4-piperidinol in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP). Monitor reaction progress via thin-layer chromatography (TLC). Post-reaction, precipitate the hydrochloride salt by adding concentrated HCl in an ice bath. Recrystallize from ethanol/ethyl acetate to achieve >98% purity (confirmed by HPLC) .

Q. How does the solubility profile of this compound impact its use in in vitro assays?

- Methodological Answer: The compound is sparingly soluble in water but dissolves readily in polar aprotic solvents (e.g., DMSO, DMFA). For cell-based assays, prepare a 10 mM stock in DMSO and dilute in assay buffer (final DMSO ≤0.1%). Validate solubility using dynamic light scattering (DLS) to confirm absence of aggregates .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with G-quadruplex DNA structures?

- Methodological Answer: Use molecular docking software (e.g., AutoDock Vina) to model interactions between the piperidine moiety and c-myc/c-Kit G-quadruplex DNA (PDB IDs: 2L7R, 1L1H). Validate predictions via circular dichroism (CD) spectroscopy to monitor thermal stabilization (ΔTm) and isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) .

Q. What strategies resolve discrepancies in reported biological activity data for derivatives of this compound?

- Methodological Answer: Conduct meta-analysis of literature data to identify variables (e.g., assay pH, cell line variability). Replicate key studies under controlled conditions (e.g., standardized cell viability assay with ATP quantification). Use structure-activity relationship (SAR) models to isolate substituent effects (e.g., methyl vs. phenyl groups) .

Q. What methodologies assess the metabolic stability of this compound in preclinical models?

- Methodological Answer: Incubate the compound with liver microsomes (human/rat) at 37°C and measure half-life (t1/2) via LC-MS/MS. Identify metabolites using high-resolution tandem MS (HRMS/MS). Compare in silico predictions (e.g., CYP450 enzyme docking) with experimental data to prioritize derivatives with improved stability .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s cytotoxicity in different cancer cell lines?

- Methodological Answer: Perform dose-response assays (e.g., IC50) across multiple cell lines (e.g., HeLa, MCF-7) using identical protocols. Control for factors like efflux pump activity (P-glycoprotein inhibitors) and apoptosis markers (Annexin V/PI staining). Cross-reference with transcriptomic data (RNA-seq) to identify resistance pathways .

Experimental Design Considerations

Q. What in vivo pharmacokinetic parameters should be prioritized when testing this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.